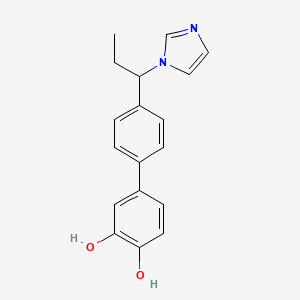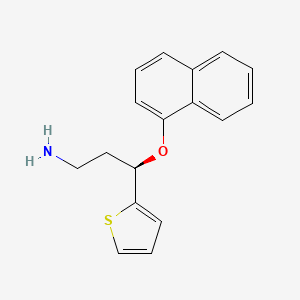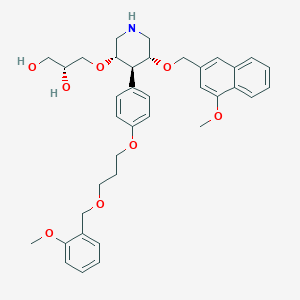![molecular formula C20H22N2O2S B10852941 [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852941.png)
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, introduction of the pyridinyl group, and the attachment of the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] acetate
- [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] propanoate
Uniqueness
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzoate moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H22N2O2S |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C20H22N2O2S/c1-21-19(25)20(16-10-7-13-22-14-16)12-6-5-11-17(20)24-18(23)15-8-3-2-4-9-15/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,21,25)/t17-,20+/m1/s1 |
Clé InChI |
UHXSGUDTSLFJNZ-XLIONFOSSA-N |
SMILES isomérique |
CNC(=S)[C@@]1(CCCC[C@H]1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
SMILES canonique |
CNC(=S)C1(CCCCC1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)

![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)


![trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)

![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
![(4aR,6aR,12aS,12bR)-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one](/img/structure/B10852932.png)

